molecular formula C12H6ClFN2 B11873810 5-(5-Chloro-2-fluorophenyl)nicotinonitrile CAS No. 1346692-12-3

5-(5-Chloro-2-fluorophenyl)nicotinonitrile

Cat. No.: B11873810
CAS No.: 1346692-12-3
M. Wt: 232.64 g/mol
InChI Key: OXANZZRRLVAWBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(5-Chloro-2-fluorophenyl)nicotinonitrile is a chemical compound with the molecular formula C12H6ClFN2 and a molecular weight of 232.64 g/mol It is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, which is attached to a nicotinonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Chloro-2-fluorophenyl)nicotinonitrile typically involves the reaction of 5-chloro-2-fluorobenzaldehyde with malononitrile in the presence of a base, followed by cyclization to form the nicotinonitrile ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or ammonium acetate to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above, but with optimized parameters for higher yield and purity. This can include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

5-(5-Chloro-2-fluorophenyl)nicotinonitrile can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: The nitrile group can participate in cyclization reactions to form heterocyclic compounds.

Common Reagents and Conditions

Common reagents used in these reactions include bases like sodium hydroxide or potassium carbonate for substitution reactions, oxidizing agents like potassium permanganate for oxidation reactions, and reducing agents like lithium aluminum hydride for reduction reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

5-(5-Chloro-2-fluorophenyl)nicotinonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(5-Chloro-2-fluorophenyl)nicotinonitrile involves its interaction with specific molecular targets and pathways. The chloro and fluoro substituents on the phenyl ring can influence the compound’s binding affinity to various receptors and enzymes, thereby modulating their activity. The nitrile group can also participate in interactions with biological molecules, contributing to the compound’s overall effect .

Comparison with Similar Compounds

Similar Compounds

  • 5-(5-Chloro-2-fluorophenyl)pyridine-2-carbonitrile
  • 5-(5-Chloro-2-fluorophenyl)pyrazine-2-carbonitrile
  • 5-(5-Chloro-2-fluorophenyl)quinoline-2-carbonitrile

Uniqueness

5-(5-Chloro-2-fluorophenyl)nicotinonitrile is unique due to its specific combination of chloro and fluoro substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

1346692-12-3

Molecular Formula

C12H6ClFN2

Molecular Weight

232.64 g/mol

IUPAC Name

5-(5-chloro-2-fluorophenyl)pyridine-3-carbonitrile

InChI

InChI=1S/C12H6ClFN2/c13-10-1-2-12(14)11(4-10)9-3-8(5-15)6-16-7-9/h1-4,6-7H

InChI Key

OXANZZRRLVAWBX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)C2=CN=CC(=C2)C#N)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.